molecular formula C9H9F2N B067495 5,7-Difluoro-2,3-dihydro-1H-inden-1-amine CAS No. 173998-72-6

5,7-Difluoro-2,3-dihydro-1H-inden-1-amine

Cat. No.: B067495
CAS No.: 173998-72-6
M. Wt: 169.17 g/mol
InChI Key: WFNMSZYZLUAEER-UHFFFAOYSA-N
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Description

5,7-Difluoro-2,3-dihydro-1H-inden-1-amine is a fluorinated organic compound with the molecular formula C9H9F2N It is characterized by the presence of two fluorine atoms at the 5 and 7 positions of the indane ring system, which is fused with an amine group at the 1 position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Difluoro-2,3-dihydro-1H-inden-1-amine typically involves the fluorination of an indanone precursor followed by reductive amination. One common method includes the following steps:

    Fluorination: The starting material, 5,7-difluoroindanone, is synthesized through the selective fluorination of indanone using a fluorinating agent such as Selectfluor.

    Reductive Amination: The 5,7-difluoroindanone is then subjected to reductive amination using an amine source (e.g., ammonia or an amine) and a reducing agent like sodium borohydride or lithium aluminum hydride.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions: 5,7-Difluoro-2,3-dihydro-1H-inden-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles like amines, thiols, or alkoxides

Major Products Formed:

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols, hydrocarbons

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

5,7-Difluoro-2,3-dihydro-1H-inden-1-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic compounds.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: The compound’s unique properties make it useful in the development of advanced materials, such as fluorinated polymers and coatings.

Mechanism of Action

The mechanism of action of 5,7-Difluoro-2,3-dihydro-1H-inden-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular interactions depend on the specific application and target being studied.

Comparison with Similar Compounds

    5,7-Difluoroindan-1-one: A precursor in the synthesis of 5,7-Difluoro-2,3-dihydro-1H-inden-1-amine.

    This compound hydrochloride: A hydrochloride salt form of the compound with similar properties.

Uniqueness: this compound is unique due to its specific substitution pattern and the presence of fluorine atoms, which impart distinct chemical and physical properties. These properties can enhance its reactivity, stability, and potential biological activities compared to other similar compounds.

Properties

IUPAC Name

5,7-difluoro-2,3-dihydro-1H-inden-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2N/c10-6-3-5-1-2-8(12)9(5)7(11)4-6/h3-4,8H,1-2,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFNMSZYZLUAEER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1N)C(=CC(=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101271372
Record name 5,7-Difluoro-2,3-dihydro-1H-inden-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101271372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

173998-72-6
Record name 5,7-Difluoro-2,3-dihydro-1H-inden-1-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=173998-72-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,7-Difluoro-2,3-dihydro-1H-inden-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101271372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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